molecular formula C19H21NO3 B5619580 N-Acetonylpyridinium Chloride

N-Acetonylpyridinium Chloride

Cat. No.: B5619580
M. Wt: 311.4 g/mol
InChI Key: LFYFWXSFROUGLS-UHFFFAOYSA-N
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Description

N-Acetonylpyridinium Chloride is a chemical compound with the CAS Number 7546-14-7 and a molecular formula of C7H8ClNO . It has an average molecular mass of 157.597 Da . This substance is also known by synonyms such as 1-Acetylpyridinium chloride and 1-Acetyl-pyridinium, Chlorid . Disclaimer Regarding Research Applications: Specific data on the applications, research value, and mechanism of action for this compound is not currently available in the scientific literature. As a pyridinium salt, it may be of interest in organic synthesis, catalysis, or materials science research. Scientists are encouraged to consult specialized chemical databases and literature for potential novel applications. Important Notice: This product is intended for research purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-5-18(21)23-16-9-7-15(8-10-16)19(22)20-17-11-6-13(2)12-14(17)3/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFWXSFROUGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Acetonylpyridinium Chloride

Direct Acylation Routes

Direct acylation and alkylation routes represent the most straightforward methods for the synthesis of N-substituted pyridinium (B92312) salts. These reactions leverage the nucleophilic nature of the pyridine (B92270) nitrogen atom, which attacks an electrophilic carbon center.

Reaction of Pyridine with Acetyl Chloride

The reaction between pyridine and acetyl chloride is a well-established method for forming an N-acylpyridinium salt. In this reaction, the lone pair of electrons on the pyridine nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride. quimicaorganica.orgstackexchange.com This results in the formation of N-acetylpyridinium chloride , an isomer of N-acetonylpyridinium chloride. quimicaorganica.orgsigmaaldrich.com

The mechanism involves the displacement of the chloride ion, which becomes the counter-ion to the positively charged pyridinium nitrogen. quimicaorganica.org This N-acetylpyridinium intermediate is highly reactive and is often used in situ as an acylating agent. scripps.edu However, it is important to note that this reaction does not directly yield this compound. Under certain conditions, particularly with an excess of pyridine, the initially formed N-acetylpyridinium chloride can undergo further reactions, such as deprotonation of the acetyl methyl group to form a zwitterionic pyridinium ketene (B1206846) enolate, leading to dihydropyridine (B1217469) derivatives rather than the target compound. polimi.itresearchgate.net

Reaction of Pyridine with Chloroacetone (B47974)

The most direct and common synthesis of this compound is the reaction of pyridine with chloroacetone. This transformation is a classic example of a Menshutkin reaction, which involves the N-alkylation of a tertiary amine (pyridine) with an alkyl halide (chloroacetone). gcwgandhinagar.com

In this SN2 reaction, the nucleophilic nitrogen of pyridine attacks the electrophilic α-carbon of chloroacetone (the carbon atom bonded to the chlorine), displacing the chloride ion. The displaced chloride ion then serves as the counter-anion for the resulting N-acetonylpyridinium cation. gcwgandhinagar.com The reaction is typically carried out by mixing the reactants, often in a solvent, and may be heated to increase the reaction rate. Analogous syntheses of other N-alkylpyridinium chlorides, such as cetylpyridinium (B1207926) chloride from pyridine and cetyl chloride, are well-documented and proceed under similar conditions, often involving heating the reactants together, sometimes in a solvent like ethanol (B145695) or acetone (B3395972). google.com

Table 1: Representative Conditions for N-Alkylation of Pyridine

Alkylating AgentSolventTemperature (°C)Reaction TimeReference Analogy
ChloroacetoneAcetone, Ethanol, or neatRoom Temperature to RefluxSeveral hoursGeneral SN2 Alkylation
Cetyl ChlorideNeat (excess pyridine)100 - 12510-14 hoursPatent CN103539727A google.com

Pyridine N-Oxide Mediated Syntheses

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution at the ring carbons. arkat-usa.orgresearchgate.netsemanticscholar.org Generally, reactions on the N-oxide itself involve the oxygen atom acting as a nucleophile, attacking an electrophile. This is followed by the addition of a nucleophile to the 2- or 4-position of the pyridine ring. scripps.eduyoutube.com

A direct synthesis of this compound from pyridine N-oxide is not a standard reported pathway. A hypothetical route could involve O-alkylation of the pyridine N-oxide with a suitable acetonyl precursor, followed by a rearrangement. For instance, pyridine N-oxides can react with alkyl halides to form O-alkylated pyridinium salts. scispace.com However, converting this O-alkoxy intermediate to an N-alkyl pyridinium salt is complex. More commonly, pyridine N-oxides are used to introduce substituents onto the pyridine ring, after which the N-oxide is deoxygenated to yield the substituted pyridine. researchgate.net

Electrophilic Addition Strategies for Acetonyl Group Introduction

This strategy fundamentally describes the reaction from the perspective of the acetonyl group. The synthesis of this compound via the reaction of pyridine and chloroacetone (as detailed in section 2.1.2) can be classified as an electrophilic addition of the acetonyl group to the pyridine nitrogen.

In this context, the pyridine molecule, with its electron-rich nitrogen atom, functions as the nucleophile. The chloroacetone molecule serves as the source of the electrophilic acetonyl group. The carbon atom attached to the chlorine is rendered electrophilic due to the electron-withdrawing inductive effect of both the adjacent chlorine atom and the carbonyl group. The nucleophilic nitrogen of pyridine attacks this electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group, thus forming the target pyridinium salt. gcwgandhinagar.com While electrophilic substitution on the pyridine ring itself is difficult due to the ring's electron-deficient nature, electrophilic addition to the nitrogen atom is a facile and fundamental reaction of pyridine. stackexchange.com

Lewis Acid-Catalyzed Reactions

Lewis acids typically coordinate to the lone pair of electrons on the nitrogen atom of pyridine. This coordination makes the pyridine ring significantly more electron-deficient and activates it towards nucleophilic attack at the C-2 and C-4 positions. researchgate.net This activation is therefore counterproductive for reactions where the pyridine nitrogen itself is intended to act as a nucleophile, such as in N-alkylation.

However, Lewis acids can also be employed to activate the electrophile in an alkylation reaction. In some specialized cases, cooperative catalysis involving a Lewis acid and a transition metal can achieve selective C-H functionalization of the pyridine ring, for example, at the C-4 position, but this does not lead to N-alkylation. nih.govacs.orgresearchgate.net

Pyridine with Ethyl Acetoacetate and Lewis Acids

A direct, one-step synthesis of this compound from the reaction of pyridine with ethyl acetoacetate, even in the presence of Lewis acids, is not a standard or well-documented transformation. The reagents listed are more commonly associated with the Hantzsch pyridine synthesis, a multicomponent reaction that constructs a dihydropyridine ring from an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester like ethyl acetoacetate. wikipedia.orgchemeurope.comthermofisher.combeilstein-journals.org This reaction builds the pyridine core itself rather than substituting a pre-existing pyridine ring. Therefore, this combination of reactants is not a recognized route to this compound.

Novel and Green Synthesis Approaches

Traditional methods for the synthesis of N-alkylpyridinium salts often involve the reaction of pyridine with an appropriate alkyl halide in a conventional organic solvent, sometimes under reflux conditions for extended periods. While effective, these methods can suffer from drawbacks such as long reaction times, use of volatile organic solvents (VOCs), and potential for byproduct formation. In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. For this compound, this involves the quaternization of pyridine with chloroacetone.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. Ultrasound irradiation can significantly enhance reaction rates and yields by inducing acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. This technique can often be carried out in greener solvents, such as water or ethanol, or even under solvent-free conditions.

An eco-friendly, ultrasound-assisted procedure has been successfully applied to the synthesis of various pyridinium salts, resulting in significantly reduced reaction times and high yields. researchgate.net While a specific study on the ultrasound-assisted synthesis of this compound is not extensively documented, the principles are readily applicable. The reaction of pyridine with chloroacetone under ultrasonic irradiation could potentially offer a rapid and efficient alternative to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that utilizes microwave energy to heat reactions rapidly and uniformly. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. Microwave-assisted synthesis has been effectively used for the N-alkylation of various heterocyclic compounds, including pyridines. nih.govmdpi.commdpi.com

The synthesis of this compound could likely be accelerated using microwave irradiation. A plausible approach would involve mixing pyridine and chloroacetone, potentially in a minimal amount of a high-dielectric solvent or even under solvent-free conditions, and subjecting the mixture to microwave heating. This method would be expected to significantly shorten the reaction time from hours to minutes.

Synthesis MethodEnergy SourcePotential Advantages
Conventional HeatingThermalEstablished methodology
Ultrasound-AssistedAcoustic CavitationReduced reaction time, improved yields, milder conditions
Microwave-AssistedMicrowave IrradiationRapid heating, significantly shorter reaction times, higher yields, potential for solvent-free conditions

Purification and Yield Optimization Studies

The purification of this compound is crucial to obtain a product of high purity, which is essential for its subsequent applications. The primary method for the purification of solid pyridinium salts is recrystallization.

Purification by Recrystallization:

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. For pyridinium salts, a common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, inducing the crystallization of the purified compound while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. For pyridinium salts with shorter alkyl chains, mixtures of alcohols and ethers or acetone are often effective. nih.gov For instance, a mixture of ethanol and acetone could be a suitable solvent system for the recrystallization of this compound. The process typically involves dissolving the crude salt in a minimal amount of the hot solvent mixture and then cooling it to induce crystallization. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried. For colored impurities, treatment with activated carbon before crystallization can be an effective decolorizing step.

Yield Optimization:

Optimizing the yield of the reaction between pyridine and chloroacetone is dependent on several factors, including the stoichiometry of the reactants, reaction temperature, time, and the choice of solvent.

The quaternization of pyridines is a nucleophilic substitution reaction (SN2), and its rate is influenced by the concentration of both reactants. Using a slight excess of the alkylating agent, chloroacetone, may drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

The reaction temperature plays a significant role; while higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. For the synthesis of N-alkylpyridinium salts, reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkyl halide. nih.govgoogle.com Optimization studies would involve conducting the reaction at various temperatures to find the optimal balance between reaction rate and product purity.

The choice of solvent can also impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions. A study on the synthesis of this compound utilized tetrahydrofuran (B95107) (THF) as the solvent. youtube.com Exploring other solvents or even solvent-free conditions, particularly in conjunction with microwave or ultrasound assistance, could lead to improved yields and a greener process.

ParameterInfluence on YieldGeneral Optimization Strategy
Reactant Stoichiometry Can drive the reaction to completion.Use a slight excess of chloroacetone.
Temperature Affects reaction rate and byproduct formation.Systematically vary the temperature to find the optimum.
Reaction Time Needs to be sufficient for complete conversion.Monitor the reaction progress using techniques like TLC.
Solvent Influences reaction rate and solubility.Screen different polar aprotic solvents or solvent-free conditions.

By systematically studying these parameters, the synthesis of this compound can be optimized to achieve high yields of a pure product in an efficient and environmentally responsible manner.

Chemical Reactivity and Transformation Pathways

N-Acylation Reactions with Nucleophiles

The nitrogen atom in N-Acetonylpyridinium chloride is already quaternized, and therefore, it does not undergo direct N-acylation in the same manner as pyridine (B92270). However, the concept of N-acylpyridinium ions is central to understanding the reactivity of pyridine derivatives in acylation reactions.

Formation and Reactivity of N-Acylpyridinium Ions

N-Acylpyridinium ions are typically generated in situ from the reaction of pyridine with an acyl halide or anhydride. nsf.govnih.gov These intermediates are highly reactive electrophiles and serve as acyl transfer agents. researchgate.net The pyridinium (B92312) ring acts as a good leaving group, facilitating the attack of a nucleophile on the acyl carbon.

In the context of this compound, while it cannot be further acylated at the nitrogen, its chemical behavior is analogous to the broader class of N-substituted pyridinium salts. The reactivity of such salts is often initiated by the attack of a nucleophile on the electron-deficient pyridine ring itself, leading to the formation of dihydropyridine (B1217469) derivatives, or by reactions involving the substituents on the nitrogen atom.

The general reactivity of N-acylpyridinium salts with nucleophiles can be summarized as follows:

NucleophileProduct Type
Grignard Reagents1,2- and 1,4-Dihydropyridines
OrganocupratesPrimarily 1,4-Dihydropyridines
EnolatesDihydropyridine derivatives
HydridesDihydropyridines

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. derpharmachemica.comclockss.orgjocpr.comscripps.eduwikipedia.org This deactivation is even more pronounced in N-substituted pyridinium salts like this compound, where the permanent positive charge on the nitrogen atom strongly withdraws electron density from the ring.

Consequently, direct electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are generally not feasible under standard conditions. The extreme electron deficiency of the pyridinium ring makes it highly resistant to attack by electrophiles. scripps.eduwikipedia.org Overcoming this inertness would necessitate exceptionally harsh reaction conditions, which would likely lead to the decomposition of the molecule.

Formation of Dihydropyridine Derivatives

A significant transformation pathway for this compound involves its conversion to dihydropyridine derivatives. This typically occurs through the addition of a nucleophile to the pyridinium ring. The positive charge on the nitrogen atom makes the α (C2 and C6) and γ (C4) positions of the ring susceptible to nucleophilic attack.

The reaction of N-substituted pyridinium salts with nucleophiles such as Grignard reagents or organolithium compounds can lead to the formation of 1,2- or 1,4-dihydropyridines. nsf.gov The regioselectivity of the nucleophilic addition is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the pyridine ring.

Another important route to dihydropyridines is the Hantzsch synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemrxiv.orgjlu.edu.cnquimicaorganica.orgnih.govmasterorganicchemistry.com While this compound is not a direct starting material in the classical Hantzsch synthesis, the formation of the dihydropyridine scaffold is a key transformation for pyridinium-type compounds.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This compound has the potential to participate in such reactions, either directly or as a precursor to a reactive intermediate.

Michael Reaction with 3-Aryl-2-cyanothioacrylamides

The Michael reaction is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, the enolate of the acetonyl group can potentially act as a Michael donor. Reaction with a suitable Michael acceptor, such as a 3-aryl-2-cyanothioacrylamide, could lead to the formation of a new carbon-carbon bond and a more complex molecular structure. The pyridinium moiety would act as a bulky, electron-withdrawing group that could influence the stereochemical outcome of the reaction.

Heterocyclization Reactions

This compound can be utilized as a precursor for the synthesis of five-membered heterocyclic rings containing sulfur, such as thiazoles and thiadiazoles. These reactions typically involve the reaction of the pyridinium salt with appropriate sulfur-containing reagents.

The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of this compound with a thiourea (B124793) derivative. nih.gov This reaction likely proceeds via the formation of a pyridinium ylide, which then reacts with the thiourea to form an intermediate that cyclizes to the thiazole ring. The specific conditions and the nature of the thiourea derivative will influence the final structure of the thiazole product.

The formation of thiadiazole derivatives from this compound is also plausible, although less commonly documented. One potential pathway involves the reaction with a thiosemicarbazide (B42300) or a related hydrazine-sulfur compound. Another approach could involve the use of Lawesson's reagent to introduce sulfur into the molecule, followed by cyclization. nih.govorganic-chemistry.orgnih.govresearchgate.net The reaction conditions would need to be carefully controlled to favor the formation of the five-membered thiadiazole ring over other potential products.

Reductive Transformations

The carbonyl group and the pyridinium ring of this compound are susceptible to reduction under various conditions, leading to a range of products including alcohols and piperidines.

Catalytic hydrogenation of this compound can lead to the reduction of both the ketone and the pyridinium ring. The outcome of the reaction is highly dependent on the catalyst, solvent, and reaction conditions. Using catalysts such as platinum or rhodium on a carbon support can lead to the hydrogenation of the pyridinium ring to a piperidine (B6355638) ring. nih.govchemrxiv.org The ketone group may also be reduced to a secondary alcohol in this process. Selective reduction of the pyridinium ring while preserving the ketone functionality, or vice-versa, can be challenging and requires careful selection of the catalytic system and reaction parameters.

The Luche reduction provides a method for the chemoselective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, and its principles can be applied to the selective reduction of the ketone functionality in this compound. wikipedia.orgproprep.comtcichemicals.comtcichemicals.comyoutube.com This reaction typically employs a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the selective 1,2-hydride attack from the borohydride, thus favoring the formation of the alcohol over other possible reduction products. wikipedia.orgproprep.comtcichemicals.comtcichemicals.comyoutube.com

Table 2: Reagents for Luche Reduction

ReagentFunction
Sodium Borohydride (NaBH₄) Hydride source for reduction.
Cerium(III) Chloride (CeCl₃) Lewis acid catalyst to activate the carbonyl group.
Methanol/Ethanol (B145695) Solvent and proton source.

This method is particularly useful when other reducible functional groups are present in the molecule, as it often displays high chemoselectivity for the carbonyl group.

The combination of nickel(II) chloride (NiCl₂) and sodium borohydride (NaBH₄) generates a nickel boride species in situ, which is a powerful reducing agent. mdma.chnih.govasianpubs.orgsciencemadness.orgresearchgate.net This system can be used for the reduction of various functional groups, including the carbonyl group of this compound. The reaction conditions can be tuned to achieve different levels of reduction. For instance, in some cases, this reagent system has been shown to effect the reductive cleavage of the C-N bond in N-alkylpyridinium derivatives. nih.gov Careful control of the reaction stoichiometry and temperature is therefore crucial to achieve the desired selective reduction of the ketone to the corresponding alcohol without affecting the pyridinium ring.

Cyclization Reactions in Complex Molecule Synthesis

This compound can serve as a precursor to a reactive intermediate known as a pyridinium ylide. This ylide is formed by the deprotonation of the methylene (B1212753) group adjacent to both the pyridinium nitrogen and the carbonyl group. The resulting carbanion is stabilized by the electron-withdrawing pyridinium ring and the carbonyl group, making it a versatile nucleophile in various cyclization reactions.

One of the significant applications of pyridinium ylides derived from N-acylmethylpyridinium salts, such as this compound, is in the synthesis of pyranonaphthoquinones. rsc.orgresearchgate.net These complex heterocyclic systems are found in a variety of natural products and exhibit a range of biological activities. The core structure, naphtho[2,3-c]pyran-5,10-dione, can be constructed using a strategy involving the reaction of a pyridinium ylide with a naphthoquinone derivative. rsc.org

The general reaction pathway involves the transformation of a substituted 1,4-naphthoquinone (B94277) by an acylated pyridinium ylide. rsc.org For instance, the reaction of 2-methyl-1,4-naphthoquinone can be transformed into derivatives of naphtho[2,3-c]pyran-5,10-dione using such ylides. rsc.org The mechanism proceeds through a series of steps initiated by the nucleophilic attack of the pyridinium ylide on the naphthoquinone ring. This is followed by a cyclization step, which ultimately leads to the formation of the pyran ring fused to the naphthoquinone framework.

A plausible mechanistic sequence for this transformation is outlined below:

Ylide Formation: In the presence of a base, this compound is deprotonated to form the corresponding acetonylpyridinium ylide.

Michael Addition: The ylide acts as a nucleophile and adds to the electrophilic double bond of the naphthoquinone ring system in a Michael-type addition.

Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, where the enolate oxygen attacks a suitable position, leading to the formation of the pyran ring. This is often followed by the elimination of pyridine to yield the stable pyranonaphthoquinone product.

The efficiency and regioselectivity of this reaction can be influenced by the nature of the substituents on both the naphthoquinone and the pyridinium ylide, as well as the reaction conditions employed. rsc.org

Table 1: Key Intermediates in Pyranonaphthoquinone Synthesis

IntermediateStructureRole in Reaction Pathway
N-Acetonylpyridinium YlidePy+-CH--C(O)CH₃Nucleophile
Michael AdductNaphthoquinone-CH(Py+)C(O)CH₃Intermediate after initial attack
Cyclized IntermediateDihydropyranonaphthoquinone derivativePrecursor to final product
PyranonaphthoquinoneNaphtho[2,3-c]pyran-5,10-dione coreFinal Product

Derivatization Reactions and Functional Group Interconversions

The functional groups present in this compound, namely the ketone and the pyridinium salt, offer opportunities for various derivatization reactions and functional group interconversions. However, specific literature detailing the derivatization of the acetonyl moiety within this particular compound is not extensively documented in readily available sources. General principles of ketone and pyridinium salt chemistry can be applied to predict potential transformations.

The ketone functional group is susceptible to a wide range of reactions. For instance, it can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride. This transformation would convert this compound to N-(2-hydroxypropyl)pyridinium chloride. The ketone can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols, although the presence of the acidic protons on the adjacent methylene group could complicate these reactions.

Furthermore, the ketone could potentially be converted into other functional groups. For example, it could undergo reductive amination to form an amine, or it could be a substrate for the Wittig reaction to form an alkene. The feasibility of these reactions would depend on the compatibility of the required reagents and conditions with the pyridinium ring.

The pyridinium ring itself can undergo transformations. While it is generally stable, it can be susceptible to reduction under certain conditions, leading to piperidine derivatives. Additionally, the positive charge on the pyridinium ring influences the reactivity of the rest of the molecule.

Table 2: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents/ConditionsProduct Functional Group
KetoneNaBH₄Secondary Alcohol
KetoneR-MgBr, then H₃O⁺Tertiary Alcohol
KetoneH₂N-R', NaBH₃CNAmine
KetonePh₃P=CHR', baseAlkene
Pyridinium SaltH₂, Catalyst (e.g., PtO₂)Piperidine

It is important to note that the transformations listed in Table 2 are based on general organic chemistry principles, and their successful application to this compound would require experimental validation to account for the specific reactivity of this bifunctional molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-Acetonylpyridinium Chloride in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Structural Confirmation and Purity

Proton NMR (¹H NMR) spectroscopy confirms the presence and electronic environment of hydrogen atoms within the molecule. In this compound, the positively charged nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to appear in the downfield region of the spectrum. The aromatic protons of the pyridinium (B92312) ring are typically observed between δ 8.0 and 9.5 ppm smolecule.com. The protons in the ortho positions (adjacent to the nitrogen atom) experience the strongest deshielding effect and thus resonate at the highest chemical shifts in this group smolecule.com.

The protons of the methylene (B1212753) group (N-CH₂-C=O) are also deshielded by the adjacent pyridinium nitrogen and are reported to have a chemical shift of approximately δ 5.9 ppm smolecule.com. The methyl protons (CH₃) of the acetonyl group are expected to resonate further upfield, consistent with a typical ketone environment. The integration of these signals provides a quantitative measure of the protons in each unique environment, confirming the structural integrity and assessing the purity of the compound.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (δ) ppm Multiplicity
Pyridinium (ortho) ~8.8 - 9.5 Doublet
Pyridinium (para) ~8.4 - 8.7 Triplet
Pyridinium (meta) ~8.0 - 8.3 Triplet
Methylene (-CH₂-) ~5.9 smolecule.com Singlet
Methyl (-CH₃) ~2.4 - 2.6 Singlet

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the acetonyl group is highly deshielded and appears significantly downfield, with a characteristic signal around δ 200 ppm smolecule.comlibretexts.org.

The carbon atoms of the pyridinium ring also exhibit downfield shifts due to the influence of the quaternary nitrogen. The carbon atoms directly bonded to the nitrogen (ortho carbons) are typically found around δ 145 ppm smolecule.com. The other ring carbons (meta and para) resonate at slightly lower chemical shifts smolecule.com. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) of the acetonyl substituent have characteristic shifts that confirm the side-chain structure.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Expected Chemical Shift (δ) ppm
Carbonyl (C=O) ~200 smolecule.com
Pyridinium (ortho, C2/C6) ~145
Pyridinium (para, C4) ~144
Pyridinium (meta, C3/C5) ~128
Methylene (-CH₂-) ~65
Methyl (-CH₃) ~30

Note: These are approximate values based on typical ranges for similar structures. Specific values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond and through-space connectivities.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY spectra would show correlations between the adjacent protons on the pyridinium ring (ortho to meta, and meta to para), confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the signals of the protonated carbons in the pyridinium ring and the methylene and methyl groups of the acetonyl side chain.

Collectively, these 2D NMR techniques enable the complete and confident assignment of all proton and carbon signals, leaving no ambiguity in the structural elucidation of this compound smolecule.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A very strong and sharp absorption band is observed in the region of 1640-1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration smolecule.com. The frequency is slightly lower than that of a typical aliphatic ketone due to the electronic influence of the adjacent pyridinium cation. Additionally, the spectrum shows characteristic aromatic stretching modes for the pyridinium ring between 1450-1650 cm⁻¹ smolecule.com. These bands, arising from C=C and C=N stretching vibrations within the ring, have patterns that are distinct from neutral pyridine (B92270), confirming the quaternary nature of the nitrogen atom smolecule.com.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Carbonyl (C=O) Stretch 1640 - 1650 smolecule.com
Pyridinium Ring C=C and C=N Stretch 1450 - 1650 smolecule.com
C-H (Aromatic) Stretch ~3000 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, which is an ionic salt, electrospray ionization (ESI) is a suitable method. The analysis provides the exact molecular weight of the cationic portion of the molecule and offers structural information through its fragmentation pattern.

The mass spectrum shows a prominent peak for the N-acetonylpyridinium cation [C₈H₁₀NO]⁺. High-resolution mass spectrometry (HRMS) can determine its exact mass, allowing for the unambiguous confirmation of its elemental composition. The primary fragmentation pathway observed involves the loss of the neutral acetyl group, resulting in a pyridinium-methylene fragment.

Table 4: Mass Spectrometry Data for this compound

Ion Formula Mass-to-Charge (m/z) Description
[M]⁺ [C₈H₁₀NO]⁺ 136.07 Molecular Ion of the Cation
[M - CH₂CO]⁺ [C₆H₆N]⁺ 92.05 Loss of ketene (B1206846)
[M - CH₃CO]⁺ [C₆H₇N]⁺ 93.06 Loss of acetyl radical

Note: The observed m/z corresponds to the cationic part of the salt. Fragmentation patterns can vary with ionization methods and conditions.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on crystal packing.

Vibrational Spectroscopy Applications Beyond Basic ID (e.g., Raman Spectroscopy for molecular interactions)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, extends far beyond simple compound identification, offering profound insights into the complex intermolecular and intramolecular interactions that govern the solid-state architecture and behavior of this compound. These techniques are particularly adept at probing the subtle energetic shifts in molecular vibrations that occur in response to non-covalent forces such as hydrogen bonding and electrostatic interactions, which are pivotal in the crystal lattice of this pyridinium salt.

The crystal packing of this compound is significantly influenced by a network of intermolecular forces. smolecule.com These include the primary electrostatic interactions between the cationic pyridinium ring and the chloride anion, hydrogen bonding involving the carbonyl oxygen of the acetonyl group, and weaker van der Waals forces. smolecule.com The presence of the acetonyl substituent introduces a key hydrogen bond acceptor site (the carbonyl oxygen) and modifies the electronic distribution of the pyridinium ring, thereby influencing the entire network of interactions. smolecule.com Studies on related pyridinium salts confirm that these hydrogen bonding patterns are crucial in determining crystal stability and other physical properties. smolecule.com

Infrared spectroscopy provides clear evidence of these interactions. The characteristic vibrational modes of this compound show shifts that are indicative of its molecular environment. smolecule.com For instance, the carbonyl stretching vibration (ν(C=O)) appears in the range of 1640-1650 cm⁻¹. This is a lower frequency than what is typically observed for simple ketones, a shift attributed to the combined effects of electronic conjugation and the ionic character of the molecule, including hydrogen bonding with the chloride anion or adjacent molecules. smolecule.com Furthermore, the pyridinium ring exhibits its own characteristic aromatic stretching modes between 1450 cm⁻¹ and 1650 cm⁻¹. smolecule.com The precise positions of these bands are sensitive to the substitution and the nature of the counter-ion, distinguishing the quaternary pyridinium cation from neutral pyridine. smolecule.com

While detailed Raman spectroscopic studies specifically on this compound's molecular interactions are not extensively published, analysis of closely related compounds, such as Cetylpyridinium (B1207926) Chloride (CPC), provides a valuable framework for understanding the potential applications of Raman spectroscopy in this area. nepjol.info Raman spectroscopy is an excellent tool for examining the vibrational modes of the pyridinium ring and its substituents, offering a molecular fingerprint sensitive to the local environment. nepjol.inforesearchgate.net

In studies of CPC, Raman spectra reveal key vibrational bands that serve as probes for molecular interactions. nepjol.info For example, the symmetrical and trigonal ring breathing mode of the pyridinium ring, which includes a significant C-N stretching component, is observed as an intense peak around 1038 cm⁻¹. nepjol.info Other important vibrations include the C=C stretching of the aromatic ring at 1441 cm⁻¹ and the stretching of the aromatic C-H bonds around 3093 cm⁻¹. nepjol.info The position and intensity of these peaks can be affected by changes in the molecular environment, such as adsorption to a surface or interaction with other molecules in solution, making Raman a powerful technique for studying these phenomena. nepjol.inforesearchgate.net Surface-Enhanced Raman Scattering (SERS), in particular, has been utilized to investigate the adsorption and orientation of CPC molecules at interfaces. nepjol.info

For this compound, similar Raman analysis would be expected to yield significant data on its molecular interactions. The vibrations of the pyridinium ring would be sensitive to the electrostatic field imposed by the chloride anion and neighboring cations. Crucially, the vibrations associated with the acetonyl group, especially the C=O stretch, would be a direct probe of hydrogen bonding. Changes in the strength or geometry of the C=O···H hydrogen bonds would manifest as shifts in the frequency and changes in the width of the corresponding Raman band. Theoretical calculations, often performed using Density Functional Theory (DFT), can complement experimental IR and Raman spectra by predicting vibrational frequencies, which aids in the unambiguous assignment of spectral bands to specific molecular motions and interaction patterns. smolecule.comrsc.org

The study of hybrid halobismuthates incorporating N-acetonylpyridinium derivatives has also utilized Raman spectroscopy, indicating its utility in characterizing the complex vibrational modes within more intricate supramolecular structures involving this cation. mdpi.comsemanticscholar.org

Table of Characteristic Vibrational Frequencies

Vibrational ModeTypical Wavenumber (cm⁻¹)CompoundSpectroscopic TechniqueReference
Carbonyl Stretch (ν(C=O))1640-1650This compoundInfrared smolecule.com
Pyridinium Ring Aromatic Stretches1450-1650This compoundInfrared smolecule.com
Aromatic C=C Stretch1441Cetylpyridinium ChlorideRaman nepjol.info
Pyridinium Ring Breathing (C-N Stretch)1038Cetylpyridinium ChlorideRaman nepjol.info
Aromatic C-H Stretch3093Cetylpyridinium ChlorideRaman nepjol.info

Mechanistic Investigations of Reactions Involving N Acetonylpyridinium Chloride

Elucidation of Reaction Pathways for Pyridinium (B92312) Salt Transformations

The formation of N-Acetonylpyridinium Chloride itself is a key transformation that highlights a complex reaction pathway. The classical synthesis involves the reaction of pyridine (B92270) with acetyl chloride. Mechanistically, this is not a simple N-acylation. The reaction proceeds through the initial formation of an N-acetylpyridinium chloride intermediate. Subsequently, a crucial step involves the deprotonation of the acetyl methyl group by an excess of pyridine, acting as a base. This leads to the formation of a zwitterionic pyridinium ketene (B1206846) enolate. This highly reactive intermediate then undergoes a nucleophilic addition to another pyridine molecule to generate the final this compound product.

This pathway underscores the dual role of pyridine as both a nucleophile and a base in the reaction. The formation of the zwitterionic enolate is a critical mechanistic feature that dictates the outcome of the transformation.

Role of N-Acetonylpyridinium Moiety as an Electrophilic Synthon

The N-Acetonylpyridinium moiety serves as a potent electrophilic synthon in organic synthesis. The pyridinium ring is inherently electron-deficient due to the quaternization of the nitrogen atom. This positive charge is delocalized across the ring, rendering the α and γ positions particularly susceptible to nucleophilic attack.

In the context of this compound, the entire molecule can be considered an electrophile. Nucleophiles can attack the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. The acetonyl group at the nitrogen atom can influence the regioselectivity of the nucleophilic attack and the stability of the resulting products. The electron-withdrawing nature of the acetonyl group further enhances the electrophilicity of the pyridinium ring, making it more reactive towards a wide range of nucleophiles.

NucleophileProduct TypeMechanistic Implication
Grignard ReagentsDihydropyridinesAttack at the pyridinium ring
EnolatesFunctionalized DihydropyridinesC-C bond formation
AminesRing-opened productsNucleophilic attack followed by ring cleavage

This table presents plausible reaction outcomes based on the general reactivity of pyridinium salts. Specific experimental data for this compound may vary.

Catalytic Roles and Mechanisms (e.g., in multicomponent reactions)

While specific examples of this compound acting as a catalyst in multicomponent reactions (MCRs) are not extensively documented in the literature, its structural features suggest potential catalytic roles. Pyridinium salts, in general, can function as phase-transfer catalysts or as activators for various functional groups.

In a hypothetical MCR, this compound could act as a Lewis acidic catalyst, activating a carbonyl compound towards nucleophilic attack through hydrogen bonding or other non-covalent interactions. The pyridinium moiety could also serve as a temporary activating group for a substrate, which is then released at the end of the catalytic cycle. The mechanism would likely involve the formation of a reactive intermediate through interaction with the catalyst, which then proceeds to react with other components of the MCR. Further research is required to explore and establish the catalytic potential of this compound in this domain.

Kinetic Studies and Reaction Rate Determinants

Detailed kinetic studies on reactions involving this compound are scarce. However, general principles of reaction kinetics for pyridinium salts can be applied to understand the factors influencing their reaction rates. The rate of nucleophilic attack on the pyridinium ring is expected to be dependent on several factors:

Concentration of Reactants: The reaction rate will generally be proportional to the concentrations of both the this compound and the nucleophile.

Nucleophilicity: Stronger nucleophiles will react faster with the electrophilic pyridinium ring.

Steric Hindrance: Steric bulk on either the nucleophile or the pyridinium salt can hinder the approach of the reactants and decrease the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate, as described by the Arrhenius equation.

The rate-determining step in many reactions involving pyridinium salts is the initial nucleophilic attack on the aromatic ring.

FactorInfluence on Reaction RateRationale
Increased TemperatureIncreaseProvides sufficient activation energy
Increased Reactant ConcentrationIncreaseHigher collision frequency
Stronger NucleophileIncreaseLower activation energy for attack
Bulky SubstituentsDecreaseSteric hindrance

This table outlines general kinetic trends. Specific rate constants for this compound reactions require experimental determination.

Influence of Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the mechanism and outcome of reactions involving this compound. As a charged species, its reactivity is sensitive to the polarity and coordinating ability of the solvent.

In polar protic solvents, the pyridinium cation can be stabilized through hydrogen bonding, which may decrease its electrophilicity and slow down reactions with nucleophiles. Conversely, polar aprotic solvents can effectively solvate the cation without forming strong hydrogen bonds, potentially leading to faster reaction rates. The solubility of the reactants and the stability of any charged intermediates or transition states are also heavily dependent on the solvent. For instance, a reaction that proceeds through a charged transition state will be accelerated in a more polar solvent that can stabilize this transition state.

Insights into C(acyl)-N Functionalization

The this compound molecule contains a C(acyl)-N bond within its structure (considering the acetonyl group as an acyl derivative). While direct functionalization of this specific C-N bond is not a commonly reported reaction, the broader context of C(acyl)-N bond cleavage and formation is relevant.

In many reactions, the pyridinium ring acts as a leaving group. If a nucleophile attacks the carbon of the acetonyl group, it could potentially lead to the cleavage of the C-N bond, releasing pyridine. However, the attack on the electron-deficient pyridinium ring is generally more favorable.

The chemistry of N-acylpyridinium ions, which are close relatives, is more established in C(acyl)-N functionalization. These species are often used as acylating agents, where a nucleophile attacks the acyl carbon, leading to the cleavage of the C-N bond and the transfer of the acyl group. While the N-acetonyl group is not as activated as an N-acyl group, similar mechanistic principles could be envisioned under specific reaction conditions designed to favor attack at the acetonyl moiety.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Acetonylpyridinium Chloride. DFT studies on analogous N-substituted pyridinium (B92312) salts have established a framework for understanding its molecular characteristics. mdpi.comnih.gov

The geometry of the N-Acetonylpyridinium cation is optimized to find its most stable three-dimensional conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, in related N-vinylpyridinium salts, the planarity of the pyridinium ring is a crucial factor, and any deviation due to the substituent can significantly impact its properties. mdpi.com The rotation around the exocyclic C-N bond is a key conformational feature, and DFT calculations can predict the energy landscape for this rotation, identifying the global energy minimum conformation. mdpi.com

Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical behavior. These descriptors include ionization potential, electron affinity, chemical potential, and the electrophilicity index. nih.gov For pyridinium salts, the LUMO is typically localized on the pyridinium ring, indicating its susceptibility to nucleophilic attack. The energy of the LUMO can be correlated with the salt's reduction potential; electron-withdrawing groups on the pyridinium ring generally lower the LUMO energy, making the compound easier to reduce. nih.gov

Table 1: Calculated Reactivity Descriptors for a Generic N-Substituted Pyridinium Cation (Illustrative Data)

Descriptor Value (eV) Interpretation
HOMO Energy -8.5 Energy of the highest occupied molecular orbital
LUMO Energy -3.2 Energy of the lowest unoccupied molecular orbital
Energy Gap (HOMO-LUMO) 5.3 Indicator of chemical reactivity
Ionization Potential 8.5 Energy required to remove an electron
Electron Affinity 3.2 Energy released upon gaining an electron
Electrophilicity Index 3.9 Measure of electrophilic character

Note: These are representative values for a pyridinium cation and would need to be specifically calculated for this compound.

Energy Profile Calculations for Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways, locate transition states, and determine activation energies.

For reactions involving pyridinium salts, such as their reduction or their role as precursors to pyridinium ylides, DFT calculations can map out the energy changes along the reaction coordinate. nih.govrsc.org For example, in the deamination of alkylpyridinium salts, the energy profile for the single-electron reduction of the pyridinium ring followed by C-N bond cleavage can be computed. nih.gov This provides a quantitative understanding of the thermodynamics and kinetics of the process.

The structure of the transition state, a high-energy species that represents the bottleneck of a reaction, can be precisely calculated. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, in cycloaddition reactions of pyridinium ylides, the geometry of the transition state determines the stereochemical outcome of the product. rsc.org Energy calculations can reveal why a particular isomer is favored over another by comparing the activation barriers of the competing pathways. rsc.org

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different environments, particularly in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of solvent molecules.

For ionic species like this compound, the interaction with solvent molecules is critical. MD simulations can reveal the structure of the solvation shell around the cation and the chloride anion. mdpi.com The orientation and proximity of solvent molecules can affect the reactivity and stability of the pyridinium salt.

Furthermore, MD simulations allow for the exploration of the conformational space of the N-acetonyl substituent. The flexibility of the side chain can lead to various conformers, and MD simulations can determine their relative populations and the energy barriers for interconversion. nih.govresearchgate.net Understanding the conformational dynamics is important as different conformers may exhibit different reactivities.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using DFT-based methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By comparing the calculated chemical shifts with experimental data, the structure and stereochemistry of a molecule can be confirmed. For pyridinium salts, computational predictions have been shown to be a reliable tool in NMR crystallography. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed, generating a theoretical infrared (IR) spectrum. nih.gov These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For pyridinium cations, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have shown good agreement with experimental IR spectra. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic N-Alkylpyridinium Cation (Illustrative)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (H-2, H-6) 8.8 - 9.2 ppm
¹³C NMR Chemical Shift (C-2, C-6) 145 - 150 ppm
IR C=N stretch 1630 - 1650 cm⁻¹
IR C-H stretch (aromatic) 3050 - 3150 cm⁻¹

Note: These are typical ranges for pyridinium salts and specific calculations are required for this compound.

Design of Novel Catalytic Systems and Reagents

The insights gained from computational studies of this compound can be leveraged for the rational design of new catalysts and reagents. By understanding the structure-property relationships, molecules with enhanced reactivity, selectivity, or stability can be designed in silico. rsc.orgnih.govacs.org

For example, if this compound is to be used as a phase-transfer catalyst, computational models can be used to predict how modifications to its structure would affect its catalytic efficiency. By systematically changing substituents on the pyridinium ring or modifying the acetonyl group, properties like solubility, stability, and interaction with reactants can be tuned. acs.org

Similarly, in the context of reagent design, computational screening of a virtual library of this compound derivatives can identify candidates with optimal electronic and steric properties for a specific organic transformation. chemrxiv.org This in silico approach can significantly accelerate the discovery and development of new and improved chemical entities. researchgate.netrsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "designer solvents" and functional materials due to their unique properties like low vapor pressure, high thermal stability, and tunable physicochemical characteristics. austinpublishinggroup.comlongdom.org Pyridinium-based cations are common components in the synthesis of these materials. austinpublishinggroup.com

N-Acetonylpyridinium chloride can serve as the cationic precursor for a family of functionalized ionic liquids. The general synthesis of pyridinium-based ILs involves the quaternization of pyridine (B92270) with a haloalkane to form the desired cation, followed by an anion exchange. auctoresonline.org In this context, this compound provides the functionalized [C₃H₅O-Py]⁺ cation.

The synthesis process typically involves two main steps:

Cation Formation : Pyridine is reacted with chloroacetone (B47974) to yield this compound. acs.orgdtic.mil This reaction provides the core cationic structure.

Anion Exchange : The chloride anion can then be exchanged with other anions, such as tetrafluoroborate (B81430) (BF₄⁻), bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), or hexafluorophosphate (B91526) (PF₆⁻), through metathesis reactions. nih.govsmolecule.com This step is crucial as the choice of anion significantly influences the resulting ionic liquid's properties, including its hydrophobicity, viscosity, and electrochemical window. austinpublishinggroup.com

The ability to modify both the cation (though fixed as N-Acetonylpyridinium in this case) and the anion allows for the "design" of task-specific ionic liquids tailored for particular applications. researchgate.net

Ionic liquids derived from pyridinium (B92312) salts, and by extension N-Acetonylpyridinium, are promising candidates for various industrial and scientific processes. researchgate.netmst.edu Their non-volatile nature makes them an environmentally friendlier alternative to traditional organic solvents. researchgate.netresearchgate.net

Catalysis: Pyridinium-based ionic liquids can act as both solvents and catalysts (or catalyst supports) in organic reactions. longdom.orgauctoresonline.orgresearchgate.net Their tunable properties can enhance reaction rates and selectivity. electrochem.org For instance, functionalized ionic liquids have been used in hydrogenation, Friedel-Crafts reactions, and as supports for metal catalysts, facilitating easy separation and recycling of the catalytic system. researchgate.netelectrochem.org The presence of the ketone group in an N-Acetonylpyridinium-based IL could also offer unique coordination possibilities with metal catalysts.

Electrochemistry: The inherent ionic conductivity, wide electrochemical window, and high thermal stability of pyridinium-based ILs make them excellent electrolytes for various electrochemical devices. rsc.orgrsc.orgresearchgate.net They are investigated for use in batteries (including lithium-ion and sodium-ion batteries), supercapacitors, fuel cells, and for the electrodeposition of metals. rsc.orgresearchgate.netelectrochem.orgmdpi.com The stability of these ILs allows for operation at higher voltages and temperatures than is possible with conventional aqueous or organic electrolytes. electrochem.org

Separation Processes: Ionic liquids are effective solvents for separating diverse compounds and have been applied in liquid-liquid extraction, gas chromatography, and capillary electrophoresis. austinpublishinggroup.comresearchgate.netmdpi.com The ability to tune their properties allows for high selectivity in extracting specific molecules, such as bioactive compounds, metal ions, or aromatics, from complex mixtures. austinpublishinggroup.comnih.gov Pyridinium ILs have been used to create aqueous biphasic systems for the extraction and purification of proteins and other biomolecules. researchgate.net

Table 1: Potential Applications of N-Acetonylpyridinium-Derived Ionic Liquids

Application Area Specific Use Advantage of Ionic Liquid Medium
Catalysis Solvent for organic reactions (e.g., hydrogenation, Friedel-Crafts) Enhances reaction rates and selectivity; allows for catalyst recycling. researchgate.netelectrochem.org
Catalyst support Immobilizes metal catalysts, simplifying product separation. auctoresonline.orgelectrochem.org
Electrochemistry Electrolyte for batteries and supercapacitors Wide electrochemical window, high thermal stability, non-flammable. rsc.orgrsc.orgelectrochem.org
Medium for electrodeposition Allows for the deposition of metals that are difficult to plate from aqueous solutions. mdpi.com
Separation Processes Solvent for liquid-liquid extraction High selectivity for target compounds (e.g., metal ions, biomolecules). austinpublishinggroup.comnih.gov
Stationary phase in gas chromatography Good thermal stability allows for high-temperature separations. mdpi.com

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. sigmaaldrich.com this compound serves as a reactive building block for the efficient synthesis of complex heterocyclic systems.

Tetrahydropyridines (THPs) are significant scaffolds in many natural and synthetic compounds, exhibiting a range of pharmacological properties. researchgate.net this compound is a key reactant in one-pot, three-component condensation reactions to produce highly substituted THP derivatives.

For example, 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates can be synthesized through the cyclocondensation of this compound, an aromatic aldehyde, and cyanothioacetamide. researchgate.net A similar reaction using 3-aryl-2-cyanothioacrylamides also yields tetrahydropyridine (B1245486) structures. researchgate.net These reactions demonstrate the utility of this compound in generating complex, polyfunctionalized heterocyclic rings in a single step. One such derivative, a tetrahydropyridine-6-thiolate, showed potential as a cardiotonic agent. researchgate.net

Table 2: Synthesis of Tetrahydropyridine Derivatives Using this compound

Reactant 1 Reactant 2 Reactant 3 Product Class Reference
This compound Aromatic aldehyde Cyanothioacetamide 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates researchgate.net
This compound 3-Aryl-2-cyanothioacrylamides - 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates researchgate.net

Chemical libraries are large, systematically organized collections of diverse molecules used in high-throughput screening to identify new drug leads. openaccessjournals.comnih.gov The generation of libraries with high scaffold diversity and "lead-like" properties (lower molecular weight and complexity compared to "drug-like" molecules) is a key strategy in modern drug discovery. acs.org

This compound has been employed as a critical reagent in a "build-couple-transform" paradigm for synthesizing lead-like libraries. acs.org In this strategy, simple building blocks are first coupled to create a core template. In the subsequent "transform" phase, this template is converted into a variety of distinct heterocyclic scaffolds through different cyclization reactions. acs.org

Specifically, this compound is used in the Kröhnke pyridine synthesis, a classic method for forming pyridine rings. In the context of library synthesis, it reacts with a Michael acceptor template (e.g., a 4-oxo-2-butenamide) in the presence of ammonium (B1175870) acetate (B1210297) to efficiently generate highly substituted pyridine scaffolds. acs.org This reaction, alongside others, allowed for the creation of a library of over 170 members with enhanced chemical space coverage and favorable drug-like properties, from which a novel hit against the enzyme CDK2 was identified. acs.org

Table 3: Role of this compound in a Lead-Like Library Synthesis

Synthesis Strategy Role of this compound Reaction Type Resulting Scaffold Library Characteristics Reference
Build-Couple-Transform Reagent in the "Transform" step Kröhnke pyridine synthesis Substituted Pyridines >170 members; Enhanced chemical space coverage; Favorable lead-like/drug-like properties acs.org

Role in the Synthesis of Natural Products and Analogs

Natural products are a cornerstone of drug discovery, providing structurally complex and biologically active molecules. nih.govnih.gov The total synthesis of natural products and the creation of their analogs—molecules that retain the core pharmacophore but have modified peripheral structures—are crucial for confirming structures and developing improved therapeutics. nih.govrsc.org

While direct incorporation of this compound into a completed natural product is not widely documented, its significance lies in its role as a versatile building block for constructing key structural motifs found within natural products or their analogs. researchgate.netrsc.org Many natural products contain complex heterocyclic cores, such as the tetrahydropyridine ring system. researchgate.net The ability of this compound to facilitate the rapid, one-pot synthesis of such scaffolds makes it a valuable tool in synthetic strategies aimed at these targets. researchgate.netresearchgate.net

Furthermore, its application in diversity-oriented synthesis to create libraries of complex molecules is a direct approach to generating natural product analogs. acs.orgrsc.org By creating a wide range of related heterocyclic structures, chemists can explore the structure-activity relationship of a natural product pharmacophore, potentially leading to analogs with enhanced potency, better solubility, or novel biological activity. nih.govacs.org Therefore, this compound contributes to the field by enabling the efficient construction of the foundational heterocyclic frameworks from which natural product analogs are built. acs.orgrsc.org

Ligand Precursor and Starting Material in Coordination Chemistry

This compound serves as a valuable and versatile building block in coordination chemistry. cymitquimica.com Its utility stems from the reactive acetonyl group attached to the pyridinium ring. This structure allows it to act as a precursor for the synthesis of more complex, multidentate ligands, which are subsequently used to form stable complexes with various metal ions. cymitquimica.compsu.edu The pyridinium salt itself is typically not the final ligand that coordinates to the metal; instead, it participates in organic reactions to construct the desired ligand scaffold. psu.eduresearchgate.net

A significant application of this compound is in the synthesis of diimine ligands, such as substituted 2,2'-bipyridines, which are crucial for creating luminescent metal complexes. For instance, it is used as a key reagent in the Kröhnke reaction for pyridine synthesis. In a documented synthesis, this compound reacts with ammonium acetate and an appropriate chalcone-equivalent to form a substituted bipyridine ligand. psu.edu

This methodology has been applied to the creation of ligands for iridium(III) complexes. These complexes are of great interest due to their phosphorescent properties and applications in areas like organic light-emitting diodes (OLEDs). mdpi.commdpi.com The synthesized bipyridine ligand, derived from this compound, can then be reacted with an iridium(III) precursor, such as an iridium dimer like [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), to yield the final heteroleptic iridium(III) complex. researchgate.netmdpi.com Beyond iridium, this strategy is also employed to create ligands for other transition metals, including copper(I). psu.edu

The ligands derived from this compound play a critical role in defining the photophysical characteristics of the final metal complexes. In iridium(III) complexes, the electronic properties of the diimine ancillary ligand, along with the cyclometalating ligands, dictate the energy of the frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the emission color, quantum yield, and lifetime of the phosphorescence. mdpi.com

Complexes of the type [Ir(C^N)2(N^N)]+, where the N^N ancillary ligand is a bipyridine synthesized using this compound, often exhibit emission from a mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excited state. researchgate.netmdpi.com For example, a bis-cyclometalated Ir(III) complex featuring a 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine ligand (prepared from precursors including this compound) was found to be a yellow emitter. researchgate.netmdpi.com The photoluminescence quantum yield (Φ) of such complexes is often highly dependent on the solvent environment, a phenomenon attributed to the nature of the emissive state and its interactions with polar solvents. mdpi.com

Table 1: Photophysical Properties of an Iridium(III) Complex Derived from this compound Precursors This table presents data for the complex [Ir(ppy)2L]PF6 where L is 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine.

PropertyValueSolventSource
Emission Maximum (λem)562 nmAcetonitrile researchgate.netmdpi.com
Emission ColorYellow- researchgate.netmdpi.com
Quantum Yield (Φ)5%Acetonitrile researchgate.netmdpi.com
Quantum Yield (Φ)19%Dichloromethane researchgate.netmdpi.com

Reagent in Organic Synthetic Methodologies

This compound is a functional reagent in various organic synthetic transformations, valued for its ability to act as a three-carbon (C3) building block or as a precursor to reactive intermediates like pyridinium ylides. acs.orgrsc.org

One prominent application is in [3+3] cyclization or annulation reactions for the synthesis of substituted phenols. rsc.org In this strategy, this compound serves as the three-carbon synthon. For example, it can react with α,β-unsaturated ketones (chalcones) under basic conditions to construct 3,5-disubstituted phenols. rsc.org This method provides a valuable route to meta-substituted phenols, which are often challenging to synthesize through classical electrophilic substitution. rsc.org

The compound is also employed in multicomponent reactions to build heterocyclic systems. It undergoes cyclocondensation with aromatic aldehydes and cyanothioacetamide to produce tetrahydropyridine derivatives. researchgate.net Furthermore, its reaction with bases can generate N-acetonylpyridinium ylide, a 1,3-dipole that can participate in cycloaddition reactions. researchgate.net It also serves as a reagent for constructing pyridine rings in the synthesis of various functionalized molecules. psu.eduacs.org

Table 2: Selected Applications of this compound in Organic Synthesis

Reaction TypeRole of this compoundProduct ClassSource
[3+3] CyclizationThree-carbon (C3) synthon3,5-Disubstituted phenols rsc.org
Multicomponent CyclocondensationC3 building blockSubstituted 1,4,5,6-tetrahydropyridines researchgate.net
Kröhnke Pyridine SynthesisPyridinium salt precursorSubstituted Pyridines / Bipyridines psu.edu
Pyridinium Ylide FormationYlide precursorUsed for subsequent cycloadditions/condensations acs.orgresearchgate.net

Future Research Directions and Emerging Areas

Development of Stereoselective Syntheses Utilizing N-Acetonylpyridinium Chloride

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. This compound has been successfully employed in reactions that yield specific stereoisomers.

A notable application is the stereoselective synthesis of highly substituted tetrahydropyridine (B1245486) derivatives. Research has shown that this compound can react with 3-aryl-2-cyanothioacrylamides in a Michael reaction or in a one-pot, three-component condensation with an aromatic aldehyde and 2-cyanothioacetamide (B47340) to produce 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates. researchgate.net The "trans" configuration of the final product highlights the stereocontrol exerted during the reaction. researchgate.net

Future research is directed toward expanding the scope of stereoselective transformations. A promising direction is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. acs.org This method converts pyridinium salts into chiral piperidines with high diastereoselectivity, suggesting that this compound could be a substrate for generating novel, optically active piperidine (B6355638) structures. acs.org Furthermore, adapting classical reactions like the Kröhnke pyridine (B92270) synthesis, which uses α-pyridinium methyl ketone salts, to asymmetric variants could provide access to a wide array of chiral pyridine-containing molecules. acs.orgwikipedia.org

Exploration of this compound in Flow Chemistry and Microreactor Technology

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.gov The synthesis of pyridinium salts, often an exothermic process with long reaction times in batch, is particularly well-suited for this technology. rsc.orgescholarship.orgnih.govresearchgate.net

Recent studies have demonstrated the facile, gram-scale continuous flow synthesis of cetylpyridinium (B1207926) chloride, a related quaternary ammonium (B1175870) salt, reducing reaction times from over 24 hours to just 30 minutes with high yield and purity. researchgate.netexlibrisgroup.com This provides a strong precedent for developing a similar continuous process for the production of this compound. Such a process would capitalize on the improved control over reaction parameters like temperature and residence time that flow reactors provide. rsc.orgescholarship.org

Emerging research combines flow synthesis with machine learning algorithms for real-time optimization. Bayesian optimization has been used to simultaneously improve reaction yield and production rate for butylpyridinium bromide synthesis in a flow system. rsc.orgescholarship.orgnih.govnih.gov Future work could apply these "human-in-the-loop" optimization strategies to the synthesis of this compound and its subsequent "telescoped" reactions, where the product from one flow reactor is fed directly into the next. acs.org This would enable the on-demand, automated synthesis of complex molecules derived from the N-acetonylpyridinium scaffold. nih.govacs.org

ParameterBatch Synthesis (Typical)Continuous Flow Synthesis
Reaction Time >10-80 hours<1 hour
Process Control LimitedHigh (Temperature, Pressure, Stoichiometry)
Safety Higher risk with exothermic reactions at scaleInherently safer due to small reaction volumes
Scalability ChallengingStraightforward (scaling-out)
Yield & Purity Often lower, requires extensive purificationOften higher, purer product
This table presents a comparison of typical process metrics for the synthesis of pyridinium salts, illustrating the advantages of continuous flow technology. Data extrapolated from studies on cetylpyridinium and butylpyridinium salts. rsc.orgresearchgate.netexlibrisgroup.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, computational methods are being applied to elucidate its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations have been employed to predict the geometric parameters, conformational energies, bond lengths, and bond angles of the molecule. nih.gov Furthermore, advanced techniques like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which is invaluable for interpreting UV-visible absorption spectra. researchgate.net

Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of N-acetonylpyridinium cations within larger systems. aip.orgresearchgate.net For example, simulations have been used to study the reorientational motions and intermolecular interactions, such as hydrogen bonds, of pyridinium cations in crystalline salts and inclusion compounds. aip.orgresearchgate.netaip.org This is particularly relevant for understanding the formation and properties of the hybrid materials discussed in the following sections. In the context of materials science, first-principle calculations and MD simulations are used to predict how pyridinium salts interact with surfaces, such as in the passivation of lead halide perovskites for solar cell applications. acs.org

Future research will likely focus on using these predictive models to:

Screen for new reaction conditions and catalysts.

Design novel N-acetonylpyridinium derivatives with tailored electronic and steric properties.

Predict the self-assembly behavior and resulting properties of new functional materials.

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure analysisAccurate bond lengths/angles, charge distribution, conformational energies. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-vis absorption spectraElectronic transition energies, understanding of photophysical properties. researchgate.net
Molecular Dynamics (MD) Simulation of dynamic behavior in condensed phasesCation reorientation, diffusion, hydrogen bond dynamics, interaction with host lattices. aip.orgresearchgate.netaip.org
First-Principles Calculations Modeling interactions with material surfacesSurface passivation mechanisms, formation energy, electronic band structure changes. acs.org

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ionic nature and hydrogen-bonding capabilities of the N-Acetonylpyridinium cation make it an excellent building block for the self-assembly of complex, ordered structures.

A significant area of research is the formation of organic-inorganic hybrid materials, particularly with halometalates. mdpi.comsemanticscholar.org N-Acetonylpyridinium cations have been shown to act as templates or counterions in the crystallization of halobismuthates, leading to the formation of novel structures with unique properties. researchgate.nethse.ruacs.org For instance, the compound [1-(CH₂C(O)CH₃)Py]₂(HPy)[BiI₆] features N-acetonylpyridinium cations integrated into a crystal lattice with a hexaiodobismuthate anion. researchgate.net The structure and properties of these materials are dictated by a delicate balance of ionic interactions, hydrogen bonds, and van der Waals forces between the organic cation and the inorganic anionic framework. researchgate.netmdpi.com

Future directions in this field include:

The rational design of new hybrid materials by systematically modifying the N-acetonylpyridinium scaffold and combining it with a wider range of metal halides.

Exploring the cation-driven self-assembly of photoactive or photoconductive frameworks. researchgate.net

Investigating the formation of supramolecular assemblies in solution and at interfaces, moving beyond crystalline solids.

Design of New Catalysts and Functional Materials from this compound Scaffolds

The structural and electronic properties of this compound make its scaffold a promising starting point for the design of novel catalysts and functional materials.

Functional Materials: The most immediate application is in the creation of functional organic-inorganic hybrid materials, as discussed previously. Hybrid halobismuthates incorporating N-acetonylpyridinium and related cations are being investigated as promising, environmentally friendly, lead-free, light-absorbing materials for electronic and optoelectronic applications, such as in solar cells or photodetectors. researchgate.netacs.org The properties of these materials, including their thermal stability and optical band gap, can be tuned by the choice of the organic cation and the inorganic halide component. researchgate.net

New Catalysts: While this compound is primarily used as a reagent (e.g., in the Kröhnke synthesis), its pyridinium salt structure is a key feature in several classes of organocatalysts. acs.orgwikipedia.org Future research could focus on modifying the N-acetonylpyridinium scaffold to create new catalysts. Potential areas of exploration include:

Phase-Transfer Catalysis: Quaternary onium salts are classic phase-transfer catalysts; derivatives of this compound could be designed for specific applications in this area. researchgate.net

Hydrogen-Bond Donor Catalysis: Pyridinium ions can act as C–H hydrogen bond donors to activate electrophiles. beilstein-journals.org By tuning the substituents on the pyridine ring, new, more active H-bond donor catalysts could be developed. beilstein-journals.org

Photoredox Catalysis: N-functionalized pyridinium salts are gaining significant attention as radical precursors in reactions initiated by visible light. acs.org This opens up the possibility of designing N-acetonylpyridinium-based reagents for site-selective C–H functionalization under photocatalytic conditions. acs.org

Brønsted Acid-Base Catalysis: Pyridinium salts can be formed from the combination of an acid and a basic pyridine, creating dynamic salt complexes that can catalyze reactions like dehydrative condensations and Mannich-type reactions. nih.govacs.org

Investigation of Spectroscopic Signatures for In-Situ Reaction Monitoring

Understanding reaction mechanisms and optimizing conditions requires the ability to observe a reaction as it happens. In-situ spectroscopic monitoring provides a real-time window into the chemical transformations occurring in the reaction vessel.

Several techniques are being explored for monitoring reactions that involve pyridinium salts. In-situ Fourier-transform infrared (FTIR) spectroscopy and online Nuclear Magnetic Resonance (NMR) have been used combinationally to study the lithiation of benzimidazoles and their subsequent addition to a pyridinium salt, allowing researchers to identify competitive side reactions and understand the cause of low yields. acs.org Time-resolved ¹H NMR has also been used to track the progress of reactions between pyridinium salts and amines. researchgate.net

Future research will leverage these and more advanced techniques to study reactions involving this compound.

In-situ NMR and IR: These methods can be applied to monitor the kinetics and intermediates of reactions like the Kröhnke synthesis to gain deeper mechanistic insight. wikipedia.orgacs.orgresearchgate.net

Advanced Mass Spectrometry: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can be integrated directly into flow reactors for in-line, real-time analysis of the reaction stream. nih.gov

Hyperpolarized NMR: For reactions involving nitrogen-containing species, hyperpolarized ¹⁵N NMR offers a dramatic sensitivity enhancement, making it possible to detect low-concentration intermediates, such as the diazonium salts formed in situ during certain transformations. nih.gov This could be a powerful tool for studying the intricate mechanisms of pyridine-forming reactions.

By combining these advanced monitoring techniques with the computational prediction of spectroscopic signatures, a much more detailed picture of the reactivity of this compound can be achieved.

Q & A

Q. What are the established synthetic routes for N-Acetonylpyridinium Chloride, and what key reaction parameters influence yield?

this compound is synthesized via nucleophilic substitution or multi-component condensation. A common method involves reacting pyridine derivatives with acetonyl chloride under controlled temperatures. For example, three-component condensations with aromatic aldehydes and 2-cyanothioacetamide require stoichiometric optimization (1:1:1 molar ratio) and reflux conditions in polar aprotic solvents (e.g., DMF) to achieve >70% yield. Purification typically involves recrystallization using mixed solvent systems (e.g., methyl ethyl ketone and ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

UV-Vis spectroscopy (λmax ~260 nm for pyridinium absorption), FTIR (C=N stretch at ~1640 cm⁻¹), and ¹H NMR (singlet for acetonyl methyl protons at δ 2.1–2.3 ppm) are critical. X-ray crystallography is recommended for resolving crystal packing and intermolecular interactions, particularly for derivatives like tetrahydropyridine-thiolates .

Q. How can researchers ensure purity and stability of this compound during storage?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold. Activated carbon treatment during synthesis reduces impurities from unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in multi-component syntheses involving this compound?

Kinetic studies using in-situ FTIR or LC-MS can identify intermediates (e.g., Michael adducts). Adjusting solvent polarity (e.g., switching from DMF to THF) and stepwise addition of reagents reduces side reactions. For example, sequential addition of aromatic aldehydes before 2-cyanothioacetamide minimizes competing pathways .

Q. What strategies resolve contradictions in spectroscopic data when analyzing N-Acetonylpyridinium derivatives?

Discrepancies in NMR splitting patterns or unexpected FTIR peaks may arise from tautomerism or solvent interactions. Use variable-temperature NMR to probe dynamic equilibria. Cross-validate with high-resolution mass spectrometry (HRMS) and computational models (DFT calculations for expected vibrational frequencies) .

Q. How can researchers design experiments to evaluate the cardiotonic activity of N-Acetonylpyridinium-derived compounds?

Employ in vitro assays on isolated cardiomyocytes, measuring Ca²⁺ transients (Fluo-4 AM dye) and contractility. Include positive controls (e.g., milrinone) and validate selectivity via kinase inhibition profiling. Dose-response curves (1 nM–100 µM) and ANOVA statistical analysis are essential to confirm efficacy .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in Michael addition reactions?

Isotopic labeling (e.g., ¹³C at the acetonyl carbonyl) and kinetic isotope effects (KIE) elucidate nucleophilic attack pathways. Monitoring enantioselectivity via chiral HPLC in asymmetric syntheses reveals steric and electronic influences of substituents on the pyridinium ring .

Methodological and Analytical Considerations

Q. How should researchers address reproducibility challenges in synthesizing N-Acetonylpyridinium-based tetrahydropyridines?

Document exact stoichiometry, solvent batch sources (e.g., anhydrous DMF vs. technical grade), and stirring rates. Replicate findings across ≥3 independent trials and share raw data (e.g., crystallographic CIF files) for peer validation .

Q. What statistical approaches are recommended for analyzing biological activity data from N-Acetonylpyridinium derivatives?

Use non-linear regression (GraphPad Prism) for IC₅₀ calculations. Apply Tukey’s HSD test for post-hoc ANOVA comparisons to identify significant differences between derivatives. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Cross-Disciplinary Applications

Q. How can computational chemistry enhance the design of N-Acetonylpyridinium-based inhibitors?

Molecular docking (AutoDock Vina) against target proteins (e.g., PDE3 for cardiotonic agents) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with mutagenesis studies on key residues .

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